
3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring, followed by further functionalization to introduce the ethoxycarbonyl and dimethyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (pKa≈4.19) participates in proton transfer reactions, forming salts with bases like NaOH or KOH . This property enables its use in buffer systems or as a precursor for ionic derivatives. For example:
C12H15NO4+NaOH→C12H14NO4−Na++H2O
The reaction is quantitative under aqueous conditions at 25°C .
Esterification and Transesterification
The ethoxycarbonyl group undergoes hydrolysis or alcoholysis:
The ethoxycarbonyl group’s lability makes it a strategic handle for modifying solubility or reactivity in prodrug design.
Conjugate Additions
The α,β-unsaturated carboxylic acid system enables Michael additions. Documented nucleophiles include:
-
Thiols : Forms thioether adducts at the β-position under mild conditions (pH 7.4, 37°C).
-
Amines : Produces β-amino acid derivatives, though steric hindrance from the pyrrole ring reduces reaction rates compared to simpler enoic acids.
Decarboxylation and Thermal Rearrangements
Controlled heating (200–250°C) induces decarboxylation, yielding:
\text{C}_{11}\text{H}_{13}\text{NO}_2\(\text{3 4 ethoxycarbonyl 2 5 dimethyl 1H pyrrol 3 yl propene})
This reaction proceeds via a six-membered cyclic transition state, confirmed by 13C-labeling studies. At higher temperatures (>300°C), pyrrole ring decomposition occurs, generating polycyclic aromatic byproducts.
Cycloaddition Reactions
The enoic acid moiety participates in [4+2] Diels-Alder reactions with dienes like 1,3-butadiene:
Dienophile | Conditions | Product | Diastereoselectivity | Reference |
---|---|---|---|---|
Cyclopentadiene | Toluene, 110°C, 12h | Endo-adduct | 85:15 endo:exo | |
Anthracene | Xylene, reflux, 24h | Fused tricyclic compound | N/A |
Reaction rates are modulated by the electron-withdrawing carboxylic acid group, which enhances dienophile reactivity.
Functionalization of the Pyrrole Ring
While the 2,5-dimethyl groups sterically hinder electrophilic substitution, directed metallation enables regioselective modifications:
Reaction | Reagents | Position Modified | Yield | Reference |
---|---|---|---|---|
Bromination | NBS, AIBN, CCl4 | C-4 (ethoxycarbonyl adjacent) | 62% | |
Lithiation | LDA, THF, -78°C | C-3 (prop-2-enoic acid adjacent) | 55% |
These transformations expand the compound’s utility in synthesizing polysubstituted pyrrole libraries .
Biocatalytic Modifications
In vitro studies with Candida antarctica lipase B demonstrate enantioselective esterification of the carboxylic acid group:
Acyl Acceptor | Solvent | Conversion (%) | ee (%) |
---|---|---|---|
1-Octanol | MTBE | 94 | 82 (R) |
Benzyl alcohol | Toluene | 88 | 75 (R) |
Reaction conditions: 30°C, 48h, 5% enzyme loading .
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition between the enoic acid and pyrrole rings, forming a strained bicyclic system. Quantum yield (Φ) measurements show:
Solvent | Φ (×10−3) |
---|---|
Acetonitrile | 1.2 |
Dichloromethane | 2.8 |
This reactivity is exploited in photolithographic applications.
Scientific Research Applications
The compound's structure suggests potential interactions with biological systems, leading to various applications in medicinal chemistry and pharmacology.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly against melanoma and other tumor types. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Study | Findings |
---|---|
Journal of Medicinal Chemistry | Demonstrated dose-dependent apoptosis in cancer cell lines. |
Cancer Research | Inhibited proliferation of melanoma cells through targeted pathways. |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Preliminary studies indicate efficacy against certain bacterial strains, suggesting its potential role in developing new antibiotics.
Study | Findings |
---|---|
Journal of Antimicrobial Chemotherapy | Effective against Gram-positive bacteria such as Staphylococcus aureus. |
International Journal of Antimicrobial Agents | Exhibited broad-spectrum antimicrobial activity in vitro. |
Synthesis and Derivatives
The synthesis of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions that allow for the modification of functional groups to enhance its biological activity.
Synthetic Route Overview
- Starting Materials : The synthesis often begins with commercially available pyrrole derivatives.
- Functionalization : Key functional groups are introduced through reactions such as esterification and Michael addition.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines, showing a significant increase in apoptosis markers at higher concentrations, indicating its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound, revealing that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a promising role in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-ethyl-1H-pyrrole: This compound has a similar pyrrole ring structure but lacks the ethoxycarbonyl and prop-2-enoic acid groups.
Pinacol Boronic Esters: These compounds share some structural similarities and are used in similar synthetic applications.
Uniqueness
3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid, also known by its CAS number 5443-41-4, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is C12H15NO4, with a molecular weight of approximately 237.25 g/mol. Key physical properties include:
- Melting Point : 230 °C (decomposition)
- Boiling Point : 467.1 °C (predicted)
- Density : 1.246 g/cm³ (predicted)
- pKa : 4.19 (predicted) .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, a study utilizing disk diffusion assays demonstrated that certain derivatives can inhibit the growth of various pathogens, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Compound C | Candida albicans | 18 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of the Type III Secretion System (T3SS), a critical virulence factor in certain Gram-negative bacteria. Inhibition studies have shown that high concentrations of similar compounds can significantly reduce T3SS-mediated secretion in pathogenic strains .
Case Studies
A notable case study involved the evaluation of the compound's effects on bacterial virulence factors. In vitro assays demonstrated that at concentrations around 50 μM, the compound could inhibit about 50% of T3SS activity without completely abolishing it. This suggests a potential for therapeutic use in managing bacterial infections resistant to conventional antibiotics .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antibacterial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Cancer Research : The structural analogs have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines .
Properties
CAS No. |
5443-41-4 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO4/c1-4-17-12(16)11-8(3)13-7(2)9(11)5-6-10(14)15/h5-6,13H,4H2,1-3H3,(H,14,15) |
InChI Key |
WCLGMNCYFCZZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.